molecular formula C8H8BrNO2 B8268748 1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one

1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one

Cat. No.: B8268748
M. Wt: 230.06 g/mol
InChI Key: CFFGEQWLDZSSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom at the 6th position and a methoxyethanone group at the 2nd position makes this compound unique and of interest in various fields of research.

Preparation Methods

The synthesis of 1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane .

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and subsequent functionalization steps .

Chemical Reactions Analysis

1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, using sodium borohydride in methanol can yield 1-(6-bromopyridin-3-yl)ethanol .

Scientific Research Applications

1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets. The bromine atom and the methoxyethanone group play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one can be compared with other similar compounds such as:

    1-(6-Bromopyridin-3-yl)ethan-1-one: This compound lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(6-Bromopyridin-3-yl)methanol: The presence of a hydroxyl group instead of a methoxyethanone group can lead to different chemical and biological properties.

    N-(6-Bromopyridin-3-yl)methyl-2-methoxyethanamine:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-5-7(11)6-2-3-8(9)10-4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFGEQWLDZSSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2,5-dibromopyridine (50.0 g) in diethyl ether (1 L) was added under nitrogen atmosphere a 1.6M n-butyllithium hexane solution (140 mL) at −70° C. over 20 min. The reaction mixture was stirred at −70° C. for 30 min, methyl methoxyacetate (44.0 g) was added at −70 to −45° C. over 15 min. The reaction mixture was warmed to room temperature, 2M hydrochloric acid (110 mL) was added, and the diethyl ether layer was separated. The aqueous layer was extracted with ethyl acetate, the ethyl acetate layer was combined with the diethyl ether layer, and the layers were washed with saturated brine, dried (MgSO4) and concentrated. Cold ether was added to the obtained residue, and the resulting crystals were collected by filtration, washed with cold ether and dried to give the title compound (15.85 g, yield 33%) as colorless crystals. melting point 110-112° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
reactant
Reaction Step Four
Yield
33%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.